

# In Vitro and In Vivo Efficacy of Feniralstat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo studies on the efficacy of Feniralstat. The primary therapeutic areas of investigation for Feniralstat have been Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), conditions in which plasma kallikrein-mediated production of bradykinin plays a significant pathological role. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

### Introduction

**Feniralstat** is a pyrazole derivative developed by KalVista Pharmaceuticals for the prophylactic treatment of HAE and for DME.[1] Its mechanism of action is the direct inhibition of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) to bradykinin.[1][2] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling characteristic of HAE attacks and contributing to the retinal edema seen in DME. [2][3]

## In Vitro Efficacy



### **Potency and Selectivity**

In vitro studies have demonstrated that **Feniralstat** is a highly potent inhibitor of human plasma kallikrein. The key efficacy parameter, the half-maximal inhibitory concentration (IC50), has been determined through enzymatic assays.

| Target Enzyme                     | IC50 (nM) | Reference |
|-----------------------------------|-----------|-----------|
| Human Plasma Kallikrein<br>(pKal) | 6.7       | [1]       |
| Human KLK1                        | >40,000   | [1]       |
| Human FXIa                        | >40,000   | [1]       |
| Human Factor XIIa                 | >40,000   | [1]       |

Table 1: In Vitro Potency and Selectivity of Feniralstat

## Experimental Protocol: Plasma Kallikrein Inhibition Assay

The in vitro potency of **Feniralstat** was likely determined using a fluorogenic substrate assay. A general protocol for such an assay is as follows:

- Reagents and Materials:
  - Purified human plasma kallikrein
  - Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC))
  - Feniralstat (KVD-824) dissolved in a suitable solvent (e.g., DMSO)
  - Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
  - Microplate reader capable of fluorescence detection
- Procedure:



- A dilution series of **Feniralstat** is prepared in the assay buffer.
- A fixed concentration of human plasma kallikrein is added to the wells of a microplate containing the different concentrations of Feniralstat.
- The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
- The reaction is initiated by the addition of the fluorogenic substrate.
- The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.
- The initial reaction rates are calculated for each inhibitor concentration.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

# In Vivo Efficacy Hereditary Angioedema (HAE)

The in vivo efficacy of **Feniralstat** for the prophylactic treatment of HAE was evaluated in clinical trials. While preclinical animal model data for **Feniralstat** in HAE is not publicly available in detail, a Phase 2 clinical trial (KOMPLETE) was initiated based on supportive preclinical and Phase 1 data.[4]

3.1.1. Clinical Trial Data (KOMPLETE - Terminated)

The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three dose levels of **Feniralstat** for the long-term prophylactic treatment of HAE Type I or II.[2][5] The trial was terminated due to safety concerns related to elevated liver enzymes.[5]



| Treatment Group       | Dosing Regimen     | Primary Efficacy Endpoint                     |
|-----------------------|--------------------|-----------------------------------------------|
| Feniralstat (KVD-824) | 300 mg twice daily | Rate of investigator-confirmed HAE attacks    |
| Feniralstat (KVD-824) | 600 mg twice daily | Rate of investigator-confirmed<br>HAE attacks |
| Feniralstat (KVD-824) | 900 mg twice daily | Rate of investigator-confirmed<br>HAE attacks |
| Placebo               | Twice daily        | Rate of investigator-confirmed<br>HAE attacks |

Table 2: Design of the Terminated Phase 2 KOMPLETE Clinical Trial for Feniralstat in HAE

#### 3.1.2. Representative Experimental Protocol: Murine Model of Acute HAE Attack

While specific preclinical data for **Feniralstat** in HAE models is not available, a representative model for evaluating plasma kallikrein inhibitors involves inducing an acute HAE-like attack in mice.

- Animal Model: C1-inhibitor deficient (C1INH-/-) mice are a relevant model for HAE.
- Induction of Attack: An attack can be triggered by a stimulus that activates the contact system, such as the administration of silica nanoparticles.
- Drug Administration: **Feniralstat** would be administered orally at various doses prior to the induction of the attack.
- Efficacy Assessment: The primary endpoint is often a measure of vascular permeability. This can be quantified by:
  - Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. Increased vascular permeability leads to the leakage of the dye-albumin complex into the tissues, which can be quantified spectrophotometrically after tissue extraction.



 Measurement of Edema: Paw swelling can be induced by local injection of a trigger, and the change in paw volume is measured over time.

## **Diabetic Macular Edema (DME)**

Preclinical studies have shown that oral plasma kallikrein inhibitors can be effective in animal models of diabetic retinopathy, a precursor to DME.[3] These studies suggest that inhibiting plasma kallikrein can reduce the retinal vascular permeability associated with diabetes. While specific quantitative in vivo efficacy data for **Feniralstat** in DME models is not publicly available, the following describes a relevant animal model and protocol.

- 3.2.1. Representative Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model
- Animal Model: Diabetes is induced in rats (e.g., Sprague-Dawley or Brown Norway strains)
   by a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring blood glucose levels.
- Drug Administration: **Feniralstat** would be administered orally on a daily basis for a specified period (e.g., 2-4 weeks) after the onset of diabetes.
- Efficacy Assessment:
  - Retinal Vascular Permeability: This is a key endpoint and can be measured using fluorescein angiography or the Evans blue dye leakage method as described for the HAE model. In fluorescein angiography, the leakage of fluorescein from retinal vessels is visualized and can be quantified.
  - Retinal Thickness: Retinal thickness, a surrogate for edema, can be measured using optical coherence tomography (OCT) in living animals or through histological analysis of retinal cross-sections.

# Visualizations Signaling Pathway









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. FDA lifts clinical hold on KalVista's Phase II angioedema trial of KVD824 [clinicaltrialsarena.com]
- 5. Safety Concerns End KalVista Angioedema Trial BioSpace [biospace.com]
- To cite this document: BenchChem. [In Vitro and In Vivo Efficacy of Feniralstat: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#in-vitro-and-in-vivo-studies-of-feniralstat-s-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com